molecular formula C14H18O6 B14625662 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- CAS No. 57121-95-6

1,3-Benzenedipropanoic acid, 4,6-dimethoxy-

Cat. No.: B14625662
CAS No.: 57121-95-6
M. Wt: 282.29 g/mol
InChI Key: VVFQCRYXLKMRCC-UHFFFAOYSA-N
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Description

1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with two propanoic acid groups and two methoxy groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- typically involves the reaction of 1,3-dimethoxybenzene with propanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the benzene ring undergoes acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced forms.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenedipropanoic acid, 4,6-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: A simpler analog with only methoxy groups on the benzene ring.

    1,3-Benzenedipropanoic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    4,6-Dimethoxy-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of propanoic acid groups.

Uniqueness: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is unique due to the presence of both methoxy and propanoic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

CAS No.

57121-95-6

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

3-[5-(2-carboxyethyl)-2,4-dimethoxyphenyl]propanoic acid

InChI

InChI=1S/C14H18O6/c1-19-11-8-12(20-2)10(4-6-14(17)18)7-9(11)3-5-13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VVFQCRYXLKMRCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)O)CCC(=O)O)OC

Origin of Product

United States

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